molecular formula C15H11Br B11955744 9-Bromo-10-methylanthracene CAS No. 23674-17-1

9-Bromo-10-methylanthracene

Cat. No.: B11955744
CAS No.: 23674-17-1
M. Wt: 271.15 g/mol
InChI Key: DSDGPRYUTYECJM-UHFFFAOYSA-N
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Description

9-Bromo-10-methylanthracene is an organic compound with the molecular formula C15H11Br. It is a derivative of anthracene, where a bromine atom is substituted at the 9th position and a methyl group at the 10th position. This compound is known for its unique photophysical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-methylanthracene typically involves the bromination of 10-methylanthracene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. Column chromatography is often employed for purification, using solvents like hexane and dichloromethane .

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-10-methylanthracene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 10-methylanthracene.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Various substituted anthracenes depending on the nucleophile used.

    Oxidation: Anthraquinone derivatives.

    Reduction: 10-Methylanthracene.

Scientific Research Applications

9-Bromo-10-methylanthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Bromo-10-methylanthracene involves its interaction with molecular targets through its bromine and methyl groups. These interactions can lead to various photophysical effects, such as fluorescence and phosphorescence. The compound’s ability to undergo triplet-triplet annihilation makes it valuable in photon upconversion applications .

Comparison with Similar Compounds

  • 9,10-Dibromoanthracene
  • 9-Bromo-10-phenylanthracene
  • 9-Methylanthracene

Comparison:

9-Bromo-10-methylanthracene stands out due to its unique combination of bromine and methyl substituents, which confer distinct photophysical properties and reactivity, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

23674-17-1

Molecular Formula

C15H11Br

Molecular Weight

271.15 g/mol

IUPAC Name

9-bromo-10-methylanthracene

InChI

InChI=1S/C15H11Br/c1-10-11-6-2-4-8-13(11)15(16)14-9-5-3-7-12(10)14/h2-9H,1H3

InChI Key

DSDGPRYUTYECJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)Br

Origin of Product

United States

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